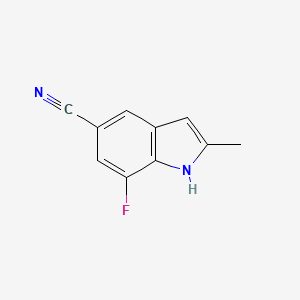

7-fluoro-2-methyl-1H-indole-5-carbonitrile

説明

Structure

3D Structure

特性

分子式 |

C10H7FN2 |

|---|---|

分子量 |

174.17 g/mol |

IUPAC名 |

7-fluoro-2-methyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H7FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,1H3 |

InChIキー |

RZPHZAZFOYQCQX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(N1)C(=CC(=C2)C#N)F |

製品の起源 |

United States |

Contextualizing 7 Fluoro 2 Methyl 1h Indole 5 Carbonitrile in Advanced Chemical Research

While extensive research on 7-fluoro-2-methyl-1H-indole-5-carbonitrile is not yet widely published in peer-reviewed literature, its chemical structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The combination of the fluorinated indole (B1671886) core with the synthetically versatile carbonitrile handle makes it an attractive starting material for the exploration of new chemical space.

The presence of the fluorine atom at the 7-position can influence the electronic properties of the indole ring, potentially directing further chemical transformations. The methyl group at the 2-position adds another point of differentiation and can impact the molecule's steric and electronic profile.

The synthesis of related fluorinated indole derivatives has been documented in various chemical patents and research articles, often involving multi-step sequences starting from appropriately substituted anilines or nitrobenzenes. google.com These synthetic strategies could potentially be adapted for the preparation of 7-fluoro-2-methyl-1H-indole-5-carbonitrile.

Given the established importance of fluorinated indoles and indole-carbonitriles in medicinal chemistry, it is plausible that 7-fluoro-2-methyl-1H-indole-5-carbonitrile is being investigated in proprietary drug discovery programs as a key building block for the synthesis of novel therapeutic agents. Its unique combination of functional groups offers a promising platform for the development of new molecules with tailored biological activities.

Below is a table summarizing the key properties of this compound, based on available data from chemical suppliers.

| Property | Value |

| CAS Number | 1401726-98-4 |

| Molecular Formula | C10H7FN2 |

| Molecular Weight | 174.18 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2N1)C#N)F |

As research continues, a more detailed understanding of the reactivity, properties, and potential applications of 7-fluoro-2-methyl-1H-indole-5-carbonitrile is expected to emerge, further solidifying the importance of this and related molecules in the field of chemical science.

Computational Chemistry and in Silico Modeling of 7 Fluoro 2 Methyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can elucidate the electronic landscape of 7-fluoro-2-methyl-1H-indole-5-carbonitrile, which is crucial for predicting its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

A hypothetical FMO analysis for 7-fluoro-2-methyl-1H-indole-5-carbonitrile would generate data similar to that shown in the table below. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 7-fluoro-2-methyl-1H-indole-5-carbonitrile

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from FMO analysis.

The electron density distribution provides a comprehensive picture of the electronic structure of 7-fluoro-2-methyl-1H-indole-5-carbonitrile. Calculations of electron density can identify regions of high and low electron concentration within the molecule.

Electrostatic potential (ESP) maps are a visual representation of the electron density, where different colors denote varying electrostatic potentials. For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, the ESP map would likely show a negative potential (typically colored red) around the nitrogen atom of the indole (B1671886) ring and the nitrile group, as well as the fluorine atom, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the hydrogen atom attached to the indole nitrogen, suggesting it is a potential hydrogen bond donor.

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

For any proposed reaction involving 7-fluoro-2-methyl-1H-indole-5-carbonitrile, computational methods can be used to locate the transition state structure and calculate the activation energy barrier. This information is vital for determining the feasibility and rate of a reaction. For instance, in a potential N-alkylation reaction, the transition state would involve the approach of an alkylating agent to the indole nitrogen. The calculated activation energy would provide a quantitative measure of the reaction's kinetics.

In reactions where stereoisomers can be formed, computational chemistry can predict the stereochemical outcome. By calculating the energies of the different transition states leading to the various stereoisomers, the most favorable reaction pathway can be identified. This is particularly relevant for reactions involving the chiral centers or for understanding the facial selectivity of addition reactions to the indole ring.

Molecular Modeling and Docking Studies for Biological Target Interactions

Given that indole derivatives are prevalent in many biologically active compounds, molecular modeling and docking studies are essential for exploring the potential therapeutic applications of 7-fluoro-2-methyl-1H-indole-5-carbonitrile. nih.gov These studies predict how the molecule might bind to the active site of a biological target, such as an enzyme or a receptor. longdom.org

The process involves generating a 3D model of the ligand (7-fluoro-2-methyl-1H-indole-5-carbonitrile) and docking it into the binding site of a target protein. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on their binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

For example, a docking study of 7-fluoro-2-methyl-1H-indole-5-carbonitrile against a hypothetical protein kinase could yield the following data:

Table 2: Hypothetical Molecular Docking Results for 7-fluoro-2-methyl-1H-indole-5-carbonitrile with a Protein Kinase

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with amino acid residues X and Y) |

| Hydrophobic Interactions | Indole ring with residue Z |

Note: The values and interactions in this table are hypothetical and for illustrative purposes.

Such studies are crucial in the early stages of drug discovery for identifying potential lead compounds and for optimizing their structure to improve binding affinity and selectivity. mdpi.com

Ligand-Based Drug Design (LBDD) Principles

Ligand-based drug design is a computational strategy employed when the three-dimensional structure of a biological target is unknown. nih.govnih.gov This approach relies on the analysis of a set of molecules known to interact with the target to infer the necessary pharmacophoric features for biological activity. Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationships (QSAR). nih.govnih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target.

A thorough search of scientific databases for LBDD studies involving 7-fluoro-2-methyl-1H-indole-5-carbonitrile did not yield any specific research articles or datasets. While the indole scaffold is of significant interest in medicinal chemistry, research has focused on other derivatives. mdpi.com

Structure-Based Drug Design (SBDD) Approaches

In contrast to LBDD, structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary SBDD method that predicts the preferred orientation and binding affinity of a ligand when bound to a target's active site. nih.gov This information allows for the rational design of novel compounds with improved potency and selectivity.

No SBDD studies specifically investigating the interaction of 7-fluoro-2-methyl-1H-indole-5-carbonitrile with any biological target have been published in the peer-reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) and QSAR-Assisted Design

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying structural features (descriptors) such as electronic, steric, and hydrophobic properties, QSAR models can predict the activity of new, untested compounds. nih.goveurjchem.com

There are no published QSAR models or studies that include 7-fluoro-2-methyl-1H-indole-5-carbonitrile in their training or test sets. While QSAR studies on other indole derivatives exist, the specific contribution of the 7-fluoro and 5-carbonitrile substituents on this particular indole core to any biological activity has not been computationally modeled. eurjchem.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. eurjchem.com By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the thermodynamics of binding. eurjchem.com

A search of the scientific literature found no records of molecular dynamics simulations being performed on 7-fluoro-2-methyl-1H-indole-5-carbonitrile, either in isolation for conformational analysis or in complex with a biological target to assess binding affinity and stability.

Advanced Spectroscopic and Analytical Research on 7 Fluoro 2 Methyl 1h Indole 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR experiments, offers a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy of 7-fluoro-2-methyl-1H-indole-5-carbonitrile reveals the chemical shifts and coupling patterns of the hydrogen atoms in the molecule. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indole (B1671886) ring.

The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. For instance, the proton at position 4 would be a doublet of doublets due to coupling with the adjacent proton at position 6 and the fluorine at position 7. Similarly, the proton at position 6 would show coupling to the proton at position 4 and the fluorine at position 7. The proton at position 3 of the indole ring typically appears as a singlet or a narrow multiplet. The methyl group at position 2 gives rise to a sharp singlet, usually in the range of 2.3-2.5 ppm.

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) rsc.org |

| 6-Fluoro-3-methyl-1H-indole | CDCl₃ | δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) rsc.org |

| 5-Fluoro-3-methyl-1H-indole | CDCl₃ | δ 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) rsc.org |

This table presents data for related indole structures to provide context for the expected chemical shifts and coupling patterns in 7-fluoro-2-methyl-1H-indole-5-carbonitrile. The data is sourced from a study on the methylation of indoles. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 7-fluoro-2-methyl-1H-indole-5-carbonitrile gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon of the nitrile group (C≡N) is typically observed in the range of 110-125 ppm. The carbons of the aromatic indole ring appear in the region of 100-140 ppm. The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other carbons in the benzene ring will also exhibit smaller carbon-fluorine couplings (nJCF). The methyl carbon (C-2 methyl) will appear at a higher field, typically around 10-20 ppm.

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 rsc.org |

| 6-Fluoro-3-methyl-1H-indole | CDCl₃ | δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 rsc.org |

| 5-Methoxy-3-methyl-1H-indole | CDCl₃ | δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org |

This table presents data for related indole structures to provide context for the expected chemical shifts in 7-fluoro-2-methyl-1H-indole-5-carbonitrile. The data is sourced from a study on the methylation of indoles. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.ilbiophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired relatively quickly. biophysics.orgalfa-chemistry.com The chemical shift of the fluorine signal is highly sensitive to its local electronic environment. biophysics.orgalfa-chemistry.com

In 7-fluoro-2-methyl-1H-indole-5-carbonitrile, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 7. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to nearby protons, particularly the proton at position 6, resulting in a doublet or multiplet. The magnitude of the fluorine-proton coupling constants can provide valuable information about the through-bond and through-space proximity of these nuclei.

The location of the fluorine atom on the indole ring has a distinct influence on its NMR relaxation properties. nih.gov For instance, studies on fluorotryptophans have shown that the relaxation rates (R₁ and R₂) are dependent on the fluorine's position. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of the atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, COSY would reveal the coupling between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. NOESY can provide information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for deducing its elemental composition. HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula of 7-fluoro-2-methyl-1H-indole-5-carbonitrile.

In addition to providing the exact mass of the molecular ion, HRMS can also be used to study the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions produced when the molecule is ionized in the mass spectrometer, it is possible to gain further insights into its structure. For example, the loss of a methyl group or the nitrile group would produce characteristic fragment ions. This fragmentation analysis can be particularly useful in confirming the proposed structure. The analysis of metabolites of related indole compounds has been successfully performed using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., Nitrile Stretch)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the FTIR spectrum.

For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, the FTIR spectrum would show several characteristic absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of this band is a clear indication of the nitrile functional group. Other important vibrations include the N-H stretch of the indole ring, which appears as a broad band around 3300-3500 cm⁻¹, and the C-H stretching vibrations of the aromatic ring and the methyl group, which are observed in the region of 2800-3100 cm⁻¹. The C-F stretching vibration would also be present, typically in the range of 1000-1400 cm⁻¹. The vibrational characteristics of indole derivatives can be influenced by the solvent environment. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (e.g., related indole derivatives)

While a specific crystal structure for 7-fluoro-2-methyl-1H-indole-5-carbonitrile is not publicly available, analysis of related indole derivatives via X-ray crystallography provides significant insights into the likely solid-state conformation and intermolecular interactions. The crystal packing of indole derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

In the crystal lattice of many indole derivatives, the N-H group of the indole ring is a potent hydrogen bond donor. It can form strong N-H···N or N-H···O hydrogen bonds if suitable acceptor atoms are present on neighboring molecules. However, in the absence of strong acceptors, N-H···π interactions, where the hydrogen atom interacts with the electron-rich π-system of an adjacent indole ring, can become dominant. nih.gov For instance, studies on 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole have shown that N-H···π bonds can dictate the primary supramolecular assembly, leading to the formation of chains or dimers. nih.gov

The presence of the fluorine atom at the 7-position and the nitrile group at the 5-position in 7-fluoro-2-methyl-1H-indole-5-carbonitrile would significantly influence its intermolecular interactions. The fluorine atom can participate in C-H···F hydrogen bonds, and the nitrile group can act as a hydrogen bond acceptor. Furthermore, the planar indole ring system is conducive to π-π stacking interactions, which are common in aromatic compounds and contribute to the stability of the crystal lattice. acs.org The interplay of these various interactions will determine the final crystal packing arrangement. A representative example of bond lengths and angles from a related indole derivative, 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, is presented in the table below to illustrate typical geometric parameters.

Table 1: Representative Crystallographic Data for a Related Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.4581 (9) |

| b (Å) | 16.8480 (15) |

| c (Å) | 21.356 (2) |

| Dihedral angle between indole ring and benzyl (B1604629) ring (°) | 80.91 (5) |

This data is for 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and serves as an illustrative example.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis in Research Synthesis

Chromatographic methods are indispensable for the purification and purity assessment of synthesized 7-fluoro-2-methyl-1H-indole-5-carbonitrile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly suitable method for the analysis of 7-fluoro-2-methyl-1H-indole-5-carbonitrile due to its aromatic and moderately polar nature. A C18 or C8 stationary phase would provide effective separation from non-polar and highly polar impurities. The mobile phase typically consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. nih.gov Detection can be achieved using a UV detector, as the indole ring system is a strong chromophore. For the analysis of isomeric impurities, which may have very similar retention times, the use of high-resolution columns and careful optimization of the mobile phase composition are crucial. researchgate.net

Table 2: Hypothetical HPLC Method for 7-fluoro-2-methyl-1H-indole-5-carbonitrile

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

This table presents a typical starting point for method development based on common practices for indole analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like 7-fluoro-2-methyl-1H-indole-5-carbonitrile. For GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. The fragmentation pattern of indoles is well-characterized and often involves cleavage of the bonds adjacent to the indole ring. acs.org For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, characteristic fragments would be expected from the loss of the methyl group, the cyano group, and potentially hydrogen cyanide (HCN). This detailed structural information makes GC-MS an excellent tool for unequivocal identification and purity assessment.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a valuable technique for studying the electronic structure of 7-fluoro-2-methyl-1H-indole-5-carbonitrile. The indole ring system is an aromatic chromophore that exhibits characteristic absorption bands in the ultraviolet region. These absorptions correspond to π→π* electronic transitions. The two lowest energy transitions in indole are referred to as the ¹Lₐ and ¹Lₑ bands.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. The fluorine atom at the 7-position, being an electron-withdrawing group, is expected to cause a slight blue shift (hypsochromic shift) or a small red shift (bathochromic shift) of the absorption maxima depending on its interaction with the indole π-system. The methyl group at the 2-position is an electron-donating group and typically causes a bathochromic shift. The nitrile group at the 5-position is a strong electron-withdrawing group and is expected to cause a significant red shift in the absorption spectrum due to the extension of the conjugated system. The combination of these substituents will result in a unique UV-Vis spectrum for 7-fluoro-2-methyl-1H-indole-5-carbonitrile. By comparing its spectrum to that of related indole derivatives, the electronic effects of each substituent can be deconvoluted.

Table 3: Expected UV-Vis Absorption Maxima for 7-fluoro-2-methyl-1H-indole-5-carbonitrile in a Non-polar Solvent (based on related compounds)

| Compound | Expected λmax (nm) | Transition |

|---|---|---|

| Indole | ~280, ~288 | ¹Lₐ |

| ~260-270 | ¹Lₑ | |

| 3-Methylindole | ~285, ~292 | ¹Lₐ |

| 5-Cyanoindole | ~290-300 | ¹Lₐ |

| 7-fluoro-2-methyl-1H-indole-5-carbonitrile | >290 | ¹Lₐ |

This table provides an estimation of the expected absorption maxima based on the known effects of similar substituents on the indole chromophore. acs.org

Chemical Biology Research and Molecular Interactions of the Indole Carbonitrile Scaffold

Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry and chemical biology. nih.govresearchgate.netchula.ac.th This designation is due to its prevalence in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govbenthamscience.com The indole framework, an aromatic heterocycle, can mimic the structure of peptides and bind to numerous biological receptors and enzymes, making it a versatile scaffold for drug development. researchgate.netchula.ac.th Its structural modifications allow for the synthesis of derivatives with diverse pharmacological profiles, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com

Exploration of Biological Targets and Binding Mechanisms of Related Indole Derivatives

While no specific data exists for 7-fluoro-2-methyl-1H-indole-5-carbonitrile, studies on other substituted indoles demonstrate their capacity to interact with various biological targets.

Enzyme Inhibition and Activation Studies

Aromatase: Certain 2-methyl indole hydrazone derivatives have been investigated for their potential to inhibit aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis. These studies suggest that the indole core can serve as a template for designing aromatase inhibitors, which are important in treating estrogen-receptor-positive breast cancer. nih.gov

Dihydrofolate Reductase (DHFR): Fluorinated indoles have been a subject of interest in enzyme inhibition studies. For instance, 7-fluoroindole (B1333265) has been used in ¹⁹F NMR studies to investigate binding affinity to R67 dihydrofolate reductase, an enzyme that confers resistance to the antibacterial drug trimethoprim. ossila.com

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives, which are structurally related to the requested compound, were synthesized and showed potent inhibitory activity against α-glucosidase, significantly higher than the standard drug acarbose. researchgate.net

Receptor Ligand Binding Investigations

The indole scaffold is a common feature in ligands for various receptors. For example, many indole derivatives have been designed to bind to serotonin (B10506) receptors (e.g., 5-HT₁ₐ and 5-HT₂ₐ), which are implicated in a range of neurological functions. nih.gov The cyano and fluoro substitutions, in particular, are noted in other molecular series to be key features for potency and interaction with receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.gov

Modulatory Effects on Cellular Pathways and Processes of Related Indole Derivatives

Quorum Sensing: Indole and its derivatives are known to interfere with quorum sensing (QS) systems in a variety of bacterial pathogens. acs.org Specifically, 7-fluoroindole has been shown to reduce the production of QS-regulated virulence factors in Pseudomonas aeruginosa. ossila.comnih.gov This interference with bacterial communication can disrupt processes like biofilm formation.

Cell Growth: The indole framework is central to many anticancer agents that affect cell growth and proliferation. mdpi.com For example, spirooxindole derivatives have shown antiproliferative activity by targeting protein kinases, and the presence of halogen atoms like fluorine at positions 5 or 7 of the indole ring has been noted to influence cytotoxicity in cancer cell lines. mdpi.com

Investigation of Anti-Virulence Properties of Related Indole Derivatives

An emerging strategy to combat antibiotic resistance is to target bacterial virulence rather than growth. Studies on 7-fluoroindole have identified it as a potential anti-virulence agent against the opportunistic pathogen Pseudomonas aeruginosa. It was found to inhibit biofilm formation, hemolysis, and swarming motility without suppressing the growth of planktonic cells, thereby potentially exerting less selective pressure for drug resistance. ossila.comnih.gov

Design of Chemical Probes for Biological Systems

The unique properties of fluorinated compounds make them valuable in the design of chemical probes. The fluorine atom, particularly the ¹⁹F isotope, serves as a sensitive NMR probe for studying ligand-protein interactions, as demonstrated in studies involving 7-fluoroindole and its binding to DHFR. ossila.com Such probes are instrumental in drug discovery for validating biological targets and elucidating binding mechanisms.

Application in Cell Painting Assays for Phenotypic Profiling

Similarly, there is no available information in the public domain regarding the use of 7-fluoro-2-methyl-1H-indole-5-carbonitrile in cell painting assays for phenotypic profiling. Cell painting is a high-content imaging technique used to create detailed morphological profiles of cells upon perturbation by chemical compounds. Despite the utility of this assay in modern drug discovery and chemical biology, its application to 7-fluoro-2-methyl-1H-indole-5-carbonitrile has not been documented in published research.

Structure Activity Relationship Sar and Ligand Design Principles for 7 Fluoro 2 Methyl 1h Indole 5 Carbonitrile Derivatives

Impact of Fluorine Substitution at the 7-Position on Molecular Interactions

The introduction of a fluorine atom at the 7-position of the indole (B1671886) ring significantly influences the molecule's physicochemical properties, which in turn affects its binding affinity and pharmacokinetic profile. tandfonline.com

Fluorine is the most electronegative element, and its presence at the 7-position exerts a strong inductive effect, altering the electron distribution across the indole ring. tandfonline.comnih.gov This heightened electronegativity can lead to several important consequences for molecular interactions:

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups. tandfonline.com This can be advantageous for improving bioavailability, as less basic compounds may permeate cellular membranes more effectively. tandfonline.com

Enhanced Binding Affinity: The introduction of fluorine can lead to more favorable electrostatic interactions with the target protein. nih.govacs.org The polarized C-F bond can engage in dipole-dipole interactions and form orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to enhanced binding affinity. acs.org

Despite its strong electronic effects, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom. tandfonline.com This minimal steric footprint allows it to be incorporated into a molecule often without causing significant steric clashes in a receptor's binding site. nih.gov

Table 1: Physicochemical Properties of Fluorine Relevant to Drug Design

| Property | Value/Description | Impact on Molecular Interactions |

|---|---|---|

| Van der Waals Radius | 1.47 Å | Minimal steric hindrance, allowing for substitution in sterically constrained binding pockets. nih.gov |

| Pauling Electronegativity | 3.98 | Strong inductive effect, alters electron distribution, pKa, and dipole moment. tandfonline.comnih.gov |

| C-F Bond Strength | ~472 kJ/mol | Increases metabolic stability by blocking sites of oxidation. nih.gov |

| Lipophilicity (logP) | Varies | Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and permeability. nih.govacs.org |

Role of the Methyl Group at the 2-Position in Modulating Activity

The methyl group at the 2-position of the indole ring, while seemingly simple, contributes significantly to the molecule's biological activity through a combination of electronic and steric effects.

The methyl group is generally considered an electron-donating group through both the inductive effect and hyperconjugation. ias.ac.instackexchange.com

Inductive Effect: The methyl group can push electron density through the sigma bonds towards the indole ring, which can influence the reactivity and binding of the heterocyclic system. stackexchange.comyoutube.com

Hyperconjugation: This involves the interaction of the electrons in the C-H σ-bonds of the methyl group with the adjacent π-system of the indole ring. stackexchange.com This delocalization of electrons can stabilize the molecule and modulate its electronic properties. stackexchange.com

Studies on methylated indoles have shown that these electronic effects can be quantified and correlated with molecular properties like ionization potentials. ias.ac.in

The steric bulk of the methyl group at the C2-position can play a critical role in defining the molecule's preferred conformation and its interaction with a binding site. acs.org

Receptor Selectivity: The presence of the methyl group can introduce steric hindrance that prevents binding to certain off-target receptors while allowing for an optimal fit in the desired target's binding pocket. wikipedia.org

Conformational Rigidity: The methyl group can restrict the rotation of adjacent substituents, leading to a more defined and potentially more active conformation.

Research on various indole derivatives has demonstrated that substituents at the 2-position can significantly influence their biological activity, including their potential as aromatase inhibitors. nih.gov

Table 2: Effects of the 2-Methyl Group on Indole Derivatives

| Effect | Description | Consequence for Biological Activity |

|---|---|---|

| Inductive Effect | Electron-donating nature pushes electron density into the indole ring. stackexchange.com | Modulates the electronic environment of the ring system, potentially enhancing binding. |

| Hyperconjugation | Interaction of C-H σ-bonds with the indole π-system. stackexchange.com | Stabilizes the molecule and influences its electronic properties. stackexchange.com |

| Steric Hindrance | The physical size of the methyl group. | Can enhance selectivity by preventing binding to off-target receptors. wikipedia.orgnih.gov |

| Conformational Preference | Restricts bond rotation. | Can lock the molecule into a more bioactive conformation. |

Significance of the Carbonitrile Group at the 5-Position for Ligand Binding

The nitrile group is a versatile functional group in drug design due to its unique electronic properties and ability to act as a bioisostere for other functional groups like carbonyls and halogens. sioc-journal.cnresearchgate.net Its strong electron-withdrawing nature can polarize the aromatic system, making it less susceptible to oxidative metabolism. nih.gov

Key interactions involving the nitrile group include:

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a protein. sioc-journal.cn

Polar Interactions: The nitrile group possesses a strong dipole moment, allowing it to engage in favorable polar and dipole-dipole interactions with the target. sioc-journal.cnnih.gov

π-π Interactions: The presence of the nitrile can modulate the electronic properties of the indole ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket. sioc-journal.cn

The strategic inclusion of a nitrile group has been shown to significantly increase the potency of drug candidates in various therapeutic areas. Furthermore, introducing a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of the molecule. sioc-journal.cnresearchgate.net

Table 3: Contributions of the 5-Carbonitrile Group to Ligand Binding

| Interaction Type | Description | Impact on Activity |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. sioc-journal.cn | Enhances binding affinity and potency. |

| Polar Interactions | Strong dipole moment facilitates interactions with polar residues. sioc-journal.cnnih.gov | Contributes to the overall binding energy. |

| Bioisosterism | Can mimic other functional groups like carbonyls or halogens. sioc-journal.cnresearchgate.net | Allows for fine-tuning of physicochemical properties. |

| Metabolic Stability | Can block sites susceptible to metabolic degradation. sioc-journal.cnresearchgate.net | Improves the pharmacokinetic profile of the compound. |

Hydrogen Bonding Capabilities

The potential for hydrogen bonding is a critical determinant of a ligand's binding affinity and specificity. In the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold, several key features contribute to its hydrogen bonding profile.

Indole N-H Group: The hydrogen atom attached to the indole nitrogen is a primary hydrogen bond donor. This interaction is often crucial for anchoring the ligand within the active site of a protein.

Nitrile Nitrogen: The nitrogen atom of the 5-carbonitrile group acts as a hydrogen bond acceptor.

Fluorine Atom: The 7-fluoro substituent can serve as a weak hydrogen bond acceptor.

These capabilities allow for a variety of orientational binding modes within a receptor site, as summarized in the table below.

| Functional Group | Hydrogen Bonding Role | Potential Interaction Partner in a Receptor |

| Indole N-H | Donor | Carbonyl oxygen, hydroxyl group, carboxylate |

| 5-Nitrile (N atom) | Acceptor | Amine hydrogen, hydroxyl group, backbone N-H |

| 7-Fluorine | Weak Acceptor | Amine hydrogen, hydroxyl group |

Electronic and Steric Effects

The electronic landscape and steric profile of the molecule are significantly influenced by its substituents, which in turn affects its interactions with target proteins.

Electronic Effects: The fluorine atom at the 7-position and the carbonitrile group at the 5-position are both strongly electron-withdrawing. This electronic pull reduces the electron density of the indole ring system. Fluorine substitution is a common strategy in drug design to modulate the pKa of nearby functional groups and enhance metabolic stability. diva-portal.org The electron-deficient nature of the aromatic system can influence pi-stacking interactions with aromatic residues in a binding pocket.

Positional Isomerism and Substituent Effects on Biological Activity

The specific placement of substituents on the indole ring is crucial for biological activity. Altering the position of the fluorine, methyl, or carbonitrile groups would create positional isomers, each with a potentially different biological profile.

For instance, structure-activity relationship studies on other indole series have shown that even minor positional shifts of a halogen or other functional groups can lead to significant changes in binding affinity and efficacy. rsc.org The activity of indole derivatives is highly dependent on the substitution pattern. For example, in one series of indole-based chalcones, the position of a hydroxyl group was found to be less important than the total number of oxygen atoms, but isomerism still played a role in modulating activity. preprints.org

The table below illustrates how hypothetical positional changes to the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold could impact its properties, based on general medicinal chemistry principles.

| Isomer | Key Difference from Parent Compound | Predicted Impact on Activity |

| 5-Fluoro-2-methyl-1H-indole-7-carbonitrile | Swapped positions of fluoro and carbonitrile groups | Altered dipole moment and hydrogen bonding vectors, likely leading to a different binding mode and activity profile. |

| 6-Fluoro-2-methyl-1H-indole-5-carbonitrile | Fluorine shifted from C7 to C6 | Changes in electronic distribution and potential steric clashes or new interactions within the binding site. |

| 7-Fluoro-3-methyl-1H-indole-5-carbonitrile | Methyl group shifted from C2 to C3 | Significant change in molecular shape; C3 substitution can impact interactions differently than C2 substitution. |

Rational Design Strategies for Enhanced Specificity and Potency

To improve the drug-like properties of the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold, several rational design strategies can be employed.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-complexity molecules (fragments) that bind weakly to a target. nih.gov The core 7-fluoro-1H-indole-5-carbonitrile structure can be considered a fragment that could be "grown" to enhance its potency. biosolveit.de

Fragment Growing: This strategy involves adding new functional groups to the existing scaffold to pick up additional interactions within the target's binding site. nih.gov For the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold, potential growth vectors could be the N1 position of the indole or by functionalizing the 2-methyl group.

Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker could be designed to connect it to the indole scaffold, potentially leading to a dramatic increase in binding affinity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the central molecular core with a chemically different one while maintaining the original's key binding interactions. biosolveit.de This is often done to improve properties or find novel chemical space.

Scaffold Hopping: The indole core could be replaced with other bicyclic heteroaromatics like indazole or benzimidazole. rsc.orgnih.gov This strategy has been successfully used to transform indole-based MCL-1 inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov

Bioisosteric Replacements: Individual functional groups can be swapped for others with similar physical or chemical properties to fine-tune activity. cambridgemedchemconsulting.com For example, the carbonitrile group could be replaced with other small, polar groups like an oxadiazole or a trifluoromethyl group to modulate electronics and metabolic stability. The fluorine atom could be replaced with a chlorine atom or a hydroxyl group to alter halogen bonding potential and polarity. cambridgemedchemconsulting.com

| Functional Group | Potential Bioisostere | Rationale for Replacement |

| 5-Carbonitrile (-CN) | Tetrazole, Oxadiazole | Mimics size and electronic properties, can alter metabolic stability and solubility. drughunter.com |

| 7-Fluorine (-F) | Chlorine (-Cl), Hydroxyl (-OH), Methoxy (-OCH3) | Modulates lipophilicity, hydrogen bonding, and electronic character. |

| 2-Methyl (-CH3) | Ethyl (-CH2CH3), Cyclopropyl | Explores larger or conformationally restricted binding pockets. |

Hybrid Pharmacophore Approaches

This strategy involves combining the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold with another known pharmacophore to create a hybrid molecule. nih.gov This can lead to compounds with dual activity or synergistic effects. nih.gov For instance, linking the indole scaffold to other heterocyclic fragments like chalcones, hydantoins, or triazoles has been shown to produce compounds with a range of biological activities. preprints.orgnih.govnih.gov The design of such hybrids often involves connecting the two pharmacophores via a flexible or rigid linker to achieve the optimal orientation for interacting with one or more biological targets.

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional arrangement of a ligand is a critical determinant of its interaction with a biological target. For derivatives of 7-fluoro-2-methyl-1H-indole-5-carbonitrile, conformational analysis provides essential insights into the spatial orientation of key functional groups, which in turn governs the molecule's binding affinity and selectivity. The interplay of the indole core's inherent planarity with the electronic and steric properties of its substituents dictates the accessible, low-energy conformations that are available for target recognition.

The indole ring system is largely planar, but the substituents at the 2, 5, and 7 positions introduce specific conformational considerations that are pivotal for ligand design. The 2-methyl group, while small, can influence the orientation of adjacent functionalities and may engage in hydrophobic interactions within a binding pocket. The electronic nature of the 5-carbonitrile and 7-fluoro groups significantly impacts the molecule's electrostatic potential and preferred interactions.

The presence of a fluorine atom at the 7-position is of particular importance in conformational control. Fluorine's high electronegativity can lead to advantageous polar C-F bonds that can align with neighboring functional groups through electrostatic attraction. nih.gov This can result in a preference for specific rotameric states along the peptide backbone when the ligand is bound to a protein. nih.gov Furthermore, the introduction of fluorine can anchor the conformation of a molecule, which may enhance its potency. nih.gov The para-substitution of a halogen, such as fluorine, on a phenyl ring has been shown to protect against metabolic oxidation and can increase drug effectiveness through interactions with activation sites in proteins. nih.gov In the context of 7-fluoro-2-methyl-1H-indole-5-carbonitrile, the 7-fluoro substituent can influence the orientation of the indole ring within a binding site and may form crucial hydrogen bonds or other polar interactions with the target protein.

The implications of this conformational analysis for ligand-target recognition are profound. A rigidified conformation that pre-organizes the key binding elements—such as the hydrogen-bonding capacity of the indole N-H and the 5-cyano group, and the polar interactions of the 7-fluoro group—can lead to a lower entropic penalty upon binding and thus higher affinity. The specific spatial arrangement of these groups will determine the selectivity of the ligand for its intended target over other proteins.

| Structural Feature | Potential Conformational Influence | Implication for Ligand-Target Recognition | Supporting Evidence Principle |

| Indole Ring System | Largely planar, providing a rigid scaffold. | Presents a defined surface for interaction with the target. | General chemical knowledge of indole structure. |

| 2-Methyl Group | Minor steric influence; potential for hydrophobic interactions. | Can contribute to binding affinity through van der Waals forces in a hydrophobic pocket. | General principles of medicinal chemistry. |

| 5-Carbonitrile Group | Linear geometry, acts as a hydrogen bond acceptor. | Can form specific hydrogen bonds with amino acid residues like Tyrosine, anchoring the ligand in the binding site. researchgate.net | Studies on other cyano-substituted indoles have shown the nitrile group forming hydrogen bonds. researchgate.net |

| 7-Fluoro Group | High electronegativity can create a localized dipole and influence the conformation of adjacent groups through electrostatic interactions. nih.gov | Can engage in polar interactions or hydrogen bonds with the target, and may anchor the conformation to enhance potency. nih.gov | Fluorine's ability to control conformation is a known principle in medicinal chemistry. nih.govnih.gov |

Future Research Directions and Unexplored Avenues for 7 Fluoro 2 Methyl 1h Indole 5 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a mature field of organic chemistry, with classic methods like the Fischer, Bischler, and Larock syntheses providing foundational routes. nih.gov Modern organic synthesis has expanded this toolbox with advanced cross-coupling reactions and C-H activation strategies, offering access to a diverse array of highly functionalized derivatives under milder conditions. mdpi.comacs.orgorganic-chemistry.org

A primary avenue for future research is the development of a dedicated, efficient, and sustainable synthetic pathway for 7-fluoro-2-methyl-1H-indole-5-carbonitrile. Current approaches to similar structures often rely on multi-step sequences that may not be optimal in terms of atom economy or environmental impact. Future investigations could focus on:

Convergent Synthesis: Designing pathways where the fluorinated, methylated, and nitrilated fragments are assembled in the late stages to maximize efficiency.

Green Chemistry Approaches: Employing electrocatalysis or photocatalysis to drive the key cyclization or functionalization steps, thereby reducing the reliance on stoichiometric chemical oxidants or harsh reagents. organic-chemistry.org

Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer improved safety, scalability, and control over reaction parameters compared to batch production.

Catalyst Development: Exploring novel transition-metal or organocatalysts that can facilitate the regioselective construction of the substituted indole (B1671886) core with high yields and functional group tolerance. organic-chemistry.org

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. For a fluorinated molecule like 7-fluoro-2-methyl-1H-indole-5-carbonitrile, in situ spectroscopic techniques offer powerful tools for future mechanistic investigations.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of the fluorine atom, ¹⁹F NMR stands out as a particularly valuable technique. It offers a background-free signal and high sensitivity to the local chemical environment. nih.govrsc.org Future studies could use in situ ¹⁹F NMR to monitor the formation of intermediates during synthesis, study reaction kinetics, and gain insight into the electronic effects of the fluorine substituent throughout the reaction coordinate. nih.govrsc.org

In Situ IR and Raman Spectroscopy: These vibrational spectroscopy methods can track the formation and consumption of functional groups in real-time. For instance, monitoring the nitrile stretch could provide precise data on the progress of cyanation reactions. Spectroelectrochemical studies on related poly(indole-carboxylic acid) have demonstrated the power of these techniques in characterizing reactive species. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by modeling reaction pathways, transition states, and the geometries of intermediates, providing a deeper theoretical understanding of the underlying mechanisms. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials design. springernature.com These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate research and development. nih.govjddtonline.info For 7-fluoro-2-methyl-1H-indole-5-carbonitrile, future research should leverage AI and ML in several key areas:

Predictive Modeling: AI/ML algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to prioritize it for further biological testing. jddtonline.infomdpi.com

Target Identification and Virtual Screening: By analyzing the structural features of the molecule, ML models can predict potential biological targets. mdpi.com Subsequently, high-throughput virtual screening could dock the compound against large libraries of protein structures to identify high-affinity binding partners.

De Novo Design: Using the 7-fluoro-2-methyl-1H-indole-5-carbonitrile scaffold as a starting point, generative AI models could design novel derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved physicochemical characteristics. springernature.comrsc.org

Exploration of New Biological Targets and Pathways

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. mdpi.comresearchgate.netrsc.org Indole derivatives are known to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), tubulin, and DNA topoisomerases, leading to applications in oncology, neurology, and infectious diseases. mdpi.comnih.govresearchgate.net

The specific biological activity profile of 7-fluoro-2-methyl-1H-indole-5-carbonitrile remains unexplored. A crucial future direction is to perform broad biological screening to uncover its therapeutic potential. This would involve:

Phenotypic Screening: Testing the compound in various cell-based assays (e.g., cancer cell proliferation, neuronal survival, anti-inflammatory models) to identify a relevant disease phenotype.

Target-Based Screening: Evaluating the molecule's activity against panels of known drug targets, particularly those where other indole derivatives have shown promise, such as kinase inhibitor panels. mdpi.com

Chemoproteomics: Utilizing advanced chemical biology techniques to identify the direct protein binding partners of the compound within a cellular context, thereby uncovering novel targets and mechanisms of action.

Design of Multi-Target Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to modulate several disease-relevant targets simultaneously. nih.govfrontiersin.org The indole scaffold, with its numerous points for chemical modification, is an ideal framework for creating such ligands. nih.govnih.gov

Future research could use 7-fluoro-2-methyl-1H-indole-5-carbonitrile as a foundational core for MTDL design. By strategically adding other pharmacophoric elements to the indole nitrogen, the C3 position, or other available sites, it may be possible to engineer compounds that, for example, inhibit both a specific kinase and an enzyme involved in amyloid-beta production for Alzheimer's disease. nih.gov Computational and fragment-based approaches could guide the rational design of these next-generation therapeutic agents. frontiersin.org

Development of Advanced Imaging Probes

Fluorescent probes are indispensable tools for visualizing biological processes in living systems. nih.gov Indole derivatives are frequently used as fluorophores due to their favorable photophysical properties. nih.govsioc-journal.cn The incorporation of fluorine can further enhance these properties and provides an additional reporting element for ¹⁹F-based imaging.

An exciting and underexplored avenue for 7-fluoro-2-methyl-1H-indole-5-carbonitrile is its development as an imaging agent.

Fluorescent Probes: The intrinsic fluorescence of the indole core could be harnessed and tuned. Future work could involve creating "turn-on" probes where the fluorescence is initially quenched but becomes activated upon interaction with a specific analyte (e.g., a metal ion, reactive oxygen species, or an enzyme). nih.govbohrium.com

¹⁹F MRI/NMR Probes: Because fluorine has no natural background signal in biological systems, ¹⁹F Magnetic Resonance Imaging (MRI) or NMR spectroscopy offers a powerful, background-free detection modality. nih.gov This compound could be developed as a ¹⁹F imaging agent to report on its location and local environment in vivo, providing a non-invasive tool for diagnostics or pharmacokinetic studies.

Application in Materials Science Research

The utility of indole derivatives extends beyond biology into materials science. Polyindoles are conducting polymers with potential applications in electronics, sensors, and energy storage. nih.gov Research on the related monomer 7-fluoroindole (B1333265) has shown it can be polymerized to create materials for batteries. ossila.com

A significant future opportunity lies in exploring 7-fluoro-2-methyl-1H-indole-5-carbonitrile as a functional monomer for novel polymers. The polymerization, likely proceeding through the C3 position and the N-H bond, would yield a polyindole with unique side-chain functionalities.

Conducting Polymers: The fluorine, methyl, and nitrile groups would be expected to modulate the electronic properties (e.g., band gap, conductivity) and physical properties (e.g., solubility, morphology) of the resulting polymer. nih.gov This could lead to new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or battery electrodes. ossila.com

Functional Materials: The nitrile group offers a site for post-polymerization modification or for specific interactions, such as hydrogen bonding or coordination with metal ions. This could be exploited to create functional hydrogels, chemosensors, or materials with tunable surface properties. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-fluoro-2-methyl-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting from substituted indole precursors. For example, describes a protocol for a structurally related indole compound using PEG-400/DMF solvent systems, CuI catalysis, and column chromatography (70:30 ethyl acetate/hexane) for purification . Optimization may include adjusting reaction time (e.g., 12-hour stirring for cyclization), solvent polarity, and catalyst loading to improve yield (e.g., 42% reported in ).

Q. How is the structural identity of 7-fluoro-2-methyl-1H-indole-5-carbonitrile confirmed using spectroscopic methods?

- Methodology : Structural confirmation relies on 1H NMR , 13C NMR , and 19F NMR (e.g., used these techniques for a 5-fluoroindole derivative) . Key signals include:

- 1H NMR : Methyl group resonance (~2.5 ppm for CH3), fluorine-induced splitting in aromatic protons.

- 19F NMR : Distinct fluorine signal near -110 to -120 ppm.

- Mass spectrometry (FAB-HRMS) can confirm molecular weight (e.g., 156.18 g/mol for C10H8N2 in ) .

Q. What safety precautions are necessary when handling 7-fluoro-2-methyl-1H-indole-5-carbonitrile in laboratory settings?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact ( recommends consulting safety data sheets and physicians in case of exposure) .

- Store in airtight containers under inert gas (N2/Ar) to prevent degradation ( emphasizes moisture-sensitive handling for related indole derivatives) .

Q. What purification techniques are most effective for isolating 7-fluoro-2-methyl-1H-indole-5-carbonitrile?

- Methodology :

- Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio in ) .

- Recrystallization using polar aprotic solvents (DMF or acetonitrile) for high-purity crystals.

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for fluorine-substituted positions.

- Isotopic labeling (e.g., deuterated solvents) to distinguish exchangeable protons ( used DMSO-d6 for NMR) .

- Cross-validation with computational NMR prediction tools (e.g., ACD/Labs or Gaussian).

Q. How can computational chemistry aid in predicting the reactivity of 7-fluoro-2-methyl-1H-indole-5-carbonitrile?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nitrile group at C5).

- Molecular docking to predict interactions with biological targets (e.g., enzyme active sites) ( references retrosynthesis tools for similar heterocycles) .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

- Methodology :

- Solvent selection : Replace DMF with scalable solvents like toluene or THF to simplify recycling.

- Catalyst recovery : Immobilize CuI on silica to reduce metal contamination ( highlights CuI’s role in azide-alkyne cycloaddition) .

- Batch vs. flow chemistry : Continuous flow systems improve heat dissipation for exothermic steps.

Q. How does the introduction of fluorine and methyl groups influence the electronic properties of the indole core?

- Methodology :

- Hammett substituent constants : Fluorine (-I effect) decreases electron density at C5, while methyl (+I effect) stabilizes C2.

- Cyclic voltammetry to measure redox potentials ( ’s LogP value of 1.63 suggests moderate lipophilicity) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Antioxidant activity : DPPH radical scavenging ( references indole derivatives in ischemia research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。